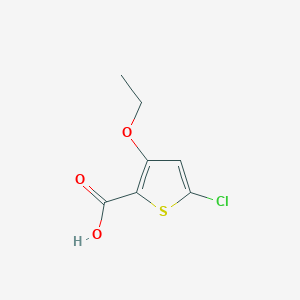

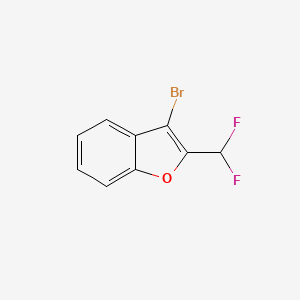

![molecular formula C9H7NOS3 B2508555 (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one CAS No. 309290-77-5](/img/structure/B2508555.png)

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is a thiazole derivative, a class of heterocyclic compounds containing both sulfur and nitrogen within the ring structure. Thiazoles are known for their diverse biological activities and are components of many pharmacologically important molecules. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfur-containing heterocycles, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thiol-containing precursors. In the case of the related compound 5-(mercapto-1,3,4-thiadiazole-2yl)α,α-(diphenyl)methanol, the synthesis was achieved by ring closure of potassium xanthate, which was prepared from benzilic acid hydrazide and carbon disulphide in the presence of potassium hydroxide, followed by treatment with concentrated sulfuric acid . This method suggests that the synthesis of this compound might also involve a ring closure step, possibly utilizing a mercapto precursor and a suitable aldehyde or ketone to introduce the (3-methyl-2-thienyl)methylene moiety.

Molecular Structure Analysis

The molecular structure and vibrational spectra of heterocyclic compounds can be studied using spectroscopic methods and computational chemistry. For instance, 5-mercapto-1-methyltetrazole was analyzed using low-temperature matrix-isolation and solid-state infrared spectroscopy, as well as DFT(B3LYP)/6-311CCG(d,p) calculations . These techniques can be applied to this compound to determine its molecular geometry, electronic structure, and vibrational modes, which are essential for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The photochemistry of sulfur-containing heterocycles can be quite complex, as demonstrated by the study of 5-mercapto-1-methyltetrazole. Upon UV irradiation, this compound undergoes various photochemical processes, including ring cleavage and the expulsion of molecular nitrogen, leading to the formation of several reactive intermediates . While the specific photochemical behavior of this compound has not been detailed, it is likely that it may also exhibit interesting photochemical properties due to the presence of the thiazole ring and the mercapto group.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be characterized using techniques like thin-layer chromatography (TLC), melting point determination, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These methods provide valuable information about the purity, structural integrity, and functional groups present in the compound. For this compound, such analyses would be crucial to confirm its synthesis and to understand its behavior in various environments, which is important for its potential applications in medicinal chemistry or material science.

Scientific Research Applications

Photochemistry and Molecular Structure

Gómez-Zavaglia et al. (2006) studied a related compound, 5-mercapto-1-methyltetrazole, focusing on its molecular structure and photochemical properties. They used infrared spectroscopy and photochemical methods to investigate the compound, revealing insights into its tautomeric forms and photochemical processes, such as nitrogen expulsion and ring cleavage. This research contributes to understanding the fundamental chemical properties of mercapto-thiazol compounds (Gómez-Zavaglia et al., 2006).

Synthesis and Chemical Reactions

Gewald et al. (1988) explored the synthesis of heterocondensed thiophenes from compounds similar to the one . Their work provides valuable insights into the reactivity and synthesis pathways of thiazole derivatives, highlighting the potential for creating a range of chemically interesting compounds (Gewald et al., 1988).

El-Sherief et al. (2011) conducted a study on mercapto-triazoles, demonstrating the synthesis of novel amino thiazolo triazoles. This research adds to the understanding of the synthetic versatility of mercapto-thiazoles and their potential applications in creating new compounds (El-Sherief et al., 2011).

Potentiometric Sensors and Biological Activity

Bandi et al. (2013) investigated Schiff bases containing mercapto-thiadiazole structures for constructing potentiometric sensors. Their work demonstrates the potential of such compounds in sensing applications, particularly for the selective determination of ions (Bandi et al., 2013).

properties

IUPAC Name |

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS3/c1-5-2-3-13-6(5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDHNUJGWAMQFM-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

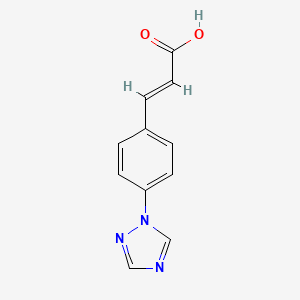

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)

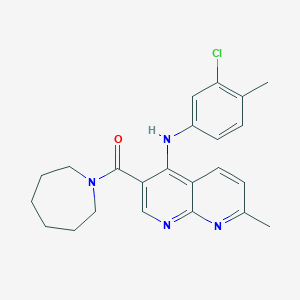

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

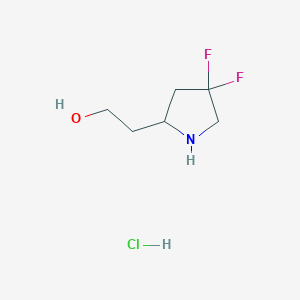

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)